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Compound of Interest

Tris(5-methyl-2-nitrophenyl)
Compound Name:

phosphate
CAS No.: 201742-26-9
Cat. No.: B11955241

Get Quote

Executive Summary & Molecule Identification

This guide details the solubility characteristics and characterization protocols for Tris(5-methyl-
2-nitrophenyl) phosphate (TMNP). Unlike common biological buffers (e.g., Tris base) or
standard phosphatase substrates (e.g., pNPP), TMNP is a specialized nitro-substituted triaryl
phosphate.

Its specific structural features—three aromatic rings, each substituted with a methyl group and
a nitro group—impart unique solubility properties distinct from unsubstituted triphenyl
phosphate (TPHP) or tricresyl phosphate (TCP). This molecule is primarily of interest in
energetic plasticizer development, flame retardant formulations, and as a synthetic
intermediate where solvent compatibility dictates process efficiency.[1]

Chemical Identity
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Property Detail

Chemical Name Tris(5-methyl-2-nitrophenyl) phosphate

CAS Number 201742-26-9

Molecular Formula C21H18N3010P

Molecular Weight 503.36 g/mol

Structural Class Triaryl phosphate ester (Nitro-functionalized)

) Solid (typically off-white to yellow crystalline
Physical State
powder)

Theoretical Solubility Profile (Hansen Parameter
Analysis)

In the absence of vendor-supplied empirical data for this specific derivative, we apply Hansen
Solubility Parameters (HSP) to predict solvent compatibility. This approach minimizes material
waste during initial screening.

Structural Influence on Solubility[1]

e Phosphate Core (P=0): Acts as a hydrogen bond acceptor (HBA), imparting solubility in
polar aprotic solvents.

o Triaryl Skeleton: Provides high dispersion forces (

), ensuring compatibility with aromatic solvents (e.g., Toluene) and chlorinated hydrocarbons.

o Nitro Groups (-NOz2): These are strong electron-withdrawing groups that significantly
increase the molecule's polarity (

) compared to standard Tricresyl phosphate. This reduces solubility in purely aliphatic
hydrocarbons (e.g., Hexane) but enhances solubility in ketones and esters.

Predicted Solubility Matrix

Note: "High" > 50 mg/mL; "Moderate" 10-50 mg/mL; "Low" < 1 mg/mL.[1]
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Solvent Class

Representative
Solvent

Predicted Solubility

Mechanistic
Rationale

Polar Aprotic

DMSO, DMF, NMP

High

Strong dipole-dipole
interactions match the
high polarity of the

nitro groups.

Chlorinated

Dichloromethane

(DCM), Chloroform

High

Excellent match for
dispersion forces and

moderate polarity.[1]

Ketones

Acetone, MEK

High

Carbonyl dipoles
interact favorably with
the phosphate/nitro
dipoles.[1]

Aromatics

Toluene, Xylene

Moderate

stacking interactions
with aryl rings; limited
by the high polarity of

nitro groups.

Alcohols

Methanol, Ethanol

Low to Moderate

TMNP lacks H-bond
donors; solubility
decreases as alkyl
chain length

increases.[1]

Aliphatics

Hexane, Heptane

Insoluble

High polarity
mismatch; dispersion
forces insufficient to
overcome crystal

lattice energy.[1]

Aqueous

Water, PBS

Insoluble

Hydrophobic aryl bulk
outweighs the polarity
of the phosphate/nitro
groups.[1]
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Experimental Protocols

As a Senior Scientist, | recommend validating the theoretical predictions using the following
Self-Validating Saturation Protocol (SVSP). This method ensures data integrity for regulatory
filing or formulation development.

Protocol A: Gravimetric Saturation (High-Throughput
Screening)

Use this for rapid "Go/No-Go" solubility assessment.
Materials:

« TMNP (CAS 201742-26-9)[2][3][4]

e 0.45 um PTFE Syringe Filters (Chemical resistant)
o Precision Balance (0.01 mg resolution)
 Scintillation Vials (20 mL)

Workflow:

Excess Addition: Add 100 mg of TMNP to a vial.
e Solvent Addition: Add 1.0 mL of target solvent.[1]
o Equilibration: Vortex for 1 minute. Sonicate for 15 minutes at 25°C.

o Checkpoint: If solution clears completely, solubility > 100 mg/mL. Add another 100 mg and
repeat.

e Saturation: Shake at 25°C for 24 hours. Ensure solid precipitate remains visible (indicating
saturation).

e Filtration: Filter 0.5 mL of supernatant through the PTFE filter into a pre-weighed vial (
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o Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1]

e Quantification: Weigh the dried residue (

Calculation:

Protocol B: HPLC-UV Quantitation (Trace Analysis)

Use this for precise thermodynamic solubility values or detecting degradation.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.

Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

o Rationale: The high organic content is required to elute the lipophilic triaryl phosphate.

Detection: UV at 270 nm (Nitro-aromatic absorption band).[1]

Standard Curve: Prepare standards of TMNP in Acetonitrile from 0.01 to 1.0 mg/mL.

Visualization of Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the application
(Synthesis vs. Analysis).
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Start: TMNP Solvent Selection

Define Application

Synthesis / Formulation

Requirement: High Conc. (>100 mg/mL)

Requirement: Volatility
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Analytical (HPLC/GC)
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Normal Phase LC
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Select: DMSO, DMF, NMP

Select: DCM, Acetone

(High Solvency, High BP) (Good Solvency, Easy Removal)

Select: Acetonitrile
(Compatible with Water)

Select: Hexane/IPA (90:10)
(Adjust polarity)

1
Check Polymer Compatibility
|

v

Validation Step:
Check Matrix Swelling

Click to download full resolution via product page

Caption: Decision tree for selecting solvents for Tris(5-methyl-2-nitrophenyl) phosphate

based on process requirements (Synthesis vs. Analysis).

Critical Safety & Stability Considerations

Energetic Potential

The presence of three nitro groups on a phosphate scaffold classifies this molecule as

potentially energetic.[1]

» Risk: While phosphates typically dampen flammability, the "fuel-oxidizer" balance in nitro-

aromatics can lead to rapid decomposition at high temperatures.
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e Protocol: Do not heat solutions of TMNP above 100°C in a closed system (e.g., sealed
microwave vials) without prior DSC (Differential Scanning Calorimetry) screening.

Hydrolytic Stability

Like most organophosphates, TMNP is susceptible to hydrolysis, particularly in alkaline
conditions.

o Observation: In the presence of strong bases (NaOH, KOH) or nucleophilic amines, the P-O-
Aryl bond may cleave, releasing 4-methyl-2-nitrophenol.

« Indicator: The solution will turn distinct yellow (formation of the nitrophenolate anion) if
hydrolysis occurs.[1]

o Storage: Store stock solutions in anhydrous solvents (DMSO, Acetonitrile) over molecular
sieves at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Tris phosphate | Sigma-Aldrich [sigmaaldrich.com]
o 3. Tris phosphate | Sigma-Aldrich [sigmaaldrich.com]
o 4. Tris phosphate | Sigma-Aldrich [sigmaaldrich.com]

e 5. Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to six nitro
groups - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01277E [pubs.rsc.org]

o To cite this document: BenchChem. [Technical Guide: Solubility Profiling of Tris(5-methyl-2-
nitrophenyl) phosphate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b11955241/docs#technical-guide-solubility-profiling-of-
tris-5-methyl-2-nitrophenyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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